molecular formula C12H15N3O B6432432 benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine CAS No. 2182788-38-9

benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine

Cat. No.: B6432432
CAS No.: 2182788-38-9
M. Wt: 217.27 g/mol
InChI Key: IJSUGPYFYZWKAX-UHFFFAOYSA-N
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Description

Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine is a complex organic compound that features a benzyl group, a methyl group, and a 3-methyl-1,2,4-oxadiazol-5-yl moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the benzyl group: This step involves the alkylation of the oxadiazole ring with benzyl chloride in the presence of a base like sodium hydride.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium azide or sodium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide or sodium cyanide in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Azide or cyanide substituted products.

Scientific Research Applications

Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue lacking the oxadiazole ring.

    Methylbenzylamine: Similar but without the oxadiazole moiety.

    Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

Benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the oxadiazole ring distinguishes it from simpler amines and enhances its potential for diverse applications.

Properties

IUPAC Name

N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-10-13-12(16-14-10)9-15(2)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSUGPYFYZWKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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